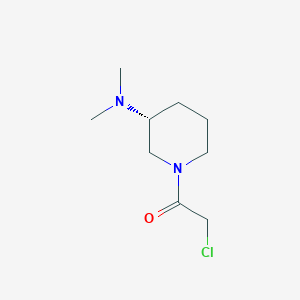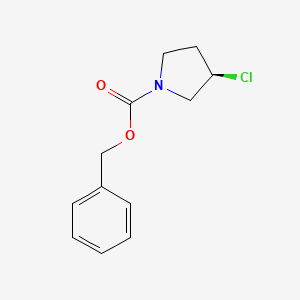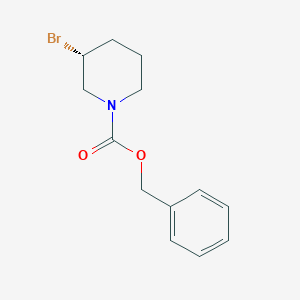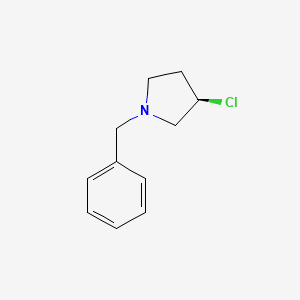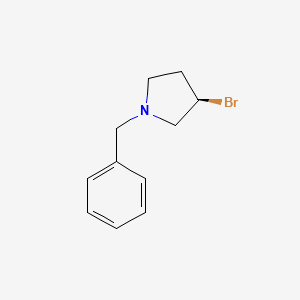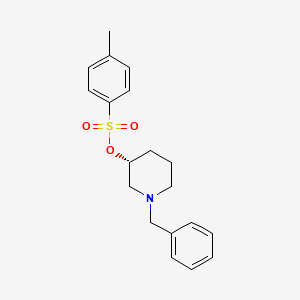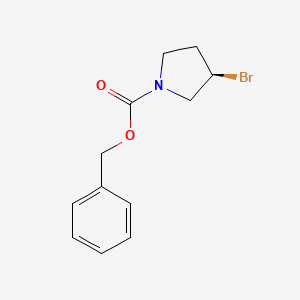
(R)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound belonging to the class of brominated pyrrolidines. This compound features a bromine atom at the 3-position of the pyrrolidine ring, which is esterified with benzyl carboxylic acid. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by the halogenation of pyrrolidine-1-carboxylic acid benzyl ester using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a bromine source.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyrrolidine-1-carboxylic acid benzyl ester derivatives with different oxidation states.
Reduction: Reduced pyrrolidine derivatives.
Substitution: A variety of substituted pyrrolidines with different functional groups.
Aplicaciones Científicas De Investigación
(R)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: The compound finds applications in material science and the production of advanced materials.
Mecanismo De Acción
The mechanism by which (R)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester
3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester
3-Fluoro-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness: (R)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. This difference in reactivity can lead to distinct biological and chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
benzyl (3R)-3-bromopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKWWHCQBWMQC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986976.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7986983.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7986997.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987001.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7987007.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7987020.png)

![[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987032.png)
